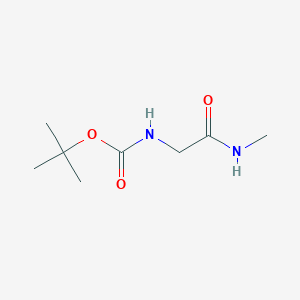

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is an organic compound with the molecular formula C8H15NO3. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-(methylamino)-2-oxoethylcarbamate typically involves the reaction of tert-butyl chloroformate with methylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The general reaction scheme is as follows:

tert-Butyl chloroformate+Methylamine→Tert-butyl 2-(methylamino)-2-oxoethylcarbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall safety of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, under mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Amines, alcohols, under basic conditions with catalysts like triethylamine.

Major Products:

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or ureas.

Aplicaciones Científicas De Investigación

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.

Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(methylamino)-2-oxoethylcarbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the nucleophilicity of the nitrogen atom. The compound can be selectively deprotected under acidic conditions, allowing for controlled release of the protected amine.

Comparación Con Compuestos Similares

tert-Butyl carbamate: Another protecting group for amines, but lacks the additional methylamino functionality.

Benzyl carbamate: Used similarly in organic synthesis but has different stability and deprotection conditions.

Ethyl carbamate: Less sterically hindered compared to tert-butyl carbamate, leading to different reactivity profiles.

Uniqueness: Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is unique due to its combination of the tert-butyl group and the methylamino functionality, providing a balance of stability and reactivity that is advantageous in various synthetic applications.

Actividad Biológica

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate, with the CAS number 88815-85-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H15N2O3

- Molecular Weight : 173.21 g/mol

- InChI Key : MSWTVSDFEYSRMQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound is hypothesized to modulate enzyme activities and receptor interactions, which can lead to significant therapeutic effects.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other carbamate derivatives that show promise in medicinal chemistry .

- Receptor Modulation : Interaction with neurotransmitter receptors could be a mechanism through which this compound exerts central nervous system effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related carbamate derivatives have shown effectiveness against a range of bacterial strains, including resistant forms such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's structure allows it to interfere with cellular processes, potentially leading to apoptosis in tumor cells .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bioactive carbamates, which enhances its relevance in medicinal chemistry:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ethyl carbamate | Antimicrobial | Broad spectrum against bacteria and fungi. |

| Methyl carbamate | Cytotoxic | Effective against specific cancer cell lines. |

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine.

Example :

- Reagents : 4 M HCl in 1,4-dioxane or TFA in CH₂Cl₂.

- Conditions : Room temperature, 1–2 hours.

- Outcome : Quantitative removal of Boc to generate the primary amine (e.g., for downstream acylation or alkylation) .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc removal | 4 M HCl/1,4-dioxane | >95% |

Hydrolysis of the Methylamide

The methylamide group undergoes hydrolysis to form a carboxylic acid under strong acidic or basic conditions.

Example :

- Reagents : 6 N HCl, reflux.

- Conditions : 12 hours, 110°C.

- Outcome : Conversion to 2-(methylamino)acetic acid .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amide hydrolysis | 6 N HCl, 110°C | 85% |

Reduction of the Amide

The amide is reduced to a methylamine derivative using strong reducing agents.

Example :

- Reagents : LiAlH₄ in dry ether.

- Conditions : 0°C to room temperature, 4 hours.

- Outcome : Formation of tert-butyl 2-(methylamino)ethylcarbamate .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amide reduction | LiAlH₄, dry ether | 78% |

Acylation of the Free Amine

After Boc deprotection, the exposed amine undergoes acylation with activated carboxylic acids.

Example :

- Reagents : Fmoc-Gly-OH, EDCI, HOBt, DIPEA.

- Conditions : CH₂Cl₂, room temperature, 12 hours.

- Outcome : Formation of Fmoc-protected glycine conjugate .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acylation | EDCI/HOBt, DIPEA | 89% |

Substitution at the Amide Nitrogen

Alkylation of the methylamide nitrogen is feasible under basic conditions.

Example :

- Reagents : Alkyl halides, NaH in DMF.

- Conditions : 0°C to room temperature, 6 hours.

- Outcome : N-alkylated derivatives (e.g., tert-butyl 2-(ethyl(methyl)amino)-2-oxoethylcarbamate) .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| N-Alkylation | NaH, DMF, alkyl halide | 65% |

Oxidation and Rearrangement

The compound participates in oxidative and deconstructive isomerization reactions under catalytic conditions.

Example :

- Reagents : IMesMe·HCl, NaOt-Bu in toluene.

- Conditions : 150°C, 24 hours.

- Outcome : C–C bond cleavage to form smaller fragments .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Isomerization | IMesMe·HCl, NaOt-Bu | 96% |

Coupling Reactions

The amine intermediate (post-Boc removal) is used in peptide coupling.

Example :

- Reagents : Diethyl squarate, (R)-1-(5-methylfuran-2-yl)propan-1-amine.

- Conditions : Ethanol, room temperature.

- Outcome : Squaric acid monoamide derivatives for fluorescent ligand synthesis .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Squaramide formation | Diethyl squarate, EtOH | 82% |

Propiedades

IUPAC Name |

tert-butyl N-[2-(methylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGIDNKIGHDVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.